Magnesium, chloro(4-methoxybutyl)-

Description

BenchChem offers high-quality Magnesium, chloro(4-methoxybutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(4-methoxybutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

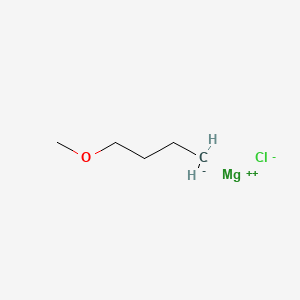

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

634590-61-7 |

|---|---|

Molecular Formula |

C5H11ClMgO |

Molecular Weight |

146.90 g/mol |

IUPAC Name |

magnesium;1-methoxybutane;chloride |

InChI |

InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

KERSTKMRGUUNIJ-UHFFFAOYSA-M |

Canonical SMILES |

COCCC[CH2-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium, chloro(4-methoxybutyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium, chloro(4-methoxybutyl)-, also known as 4-methoxybutylmagnesium chloride, is a Grignard reagent with the chemical formula C5H11ClMgO.[1] As a member of the organomagnesium halide class of compounds, it serves as a potent nucleophile and a strong base, making it a valuable tool in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its applications in the construction of complex organic molecules, particularly within the context of pharmaceutical research and development. While specific experimental data for this particular reagent is limited in publicly available literature, this document extrapolates from the well-established chemistry of Grignard reagents to provide a thorough and practical resource.

Chemical and Physical Properties

Magnesium, chloro(4-methoxybutyl)- is typically not isolated as a pure solid. Instead, it is prepared and used as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).[2] The commercially available form is often a 2.0 M solution in THF, appearing as a dark brown colored liquid.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H11ClMgO | |

| Molecular Weight | 146.90 g/mol | |

| CAS Number | 86134-03-8, 634590-61-7 | |

| Appearance | Typically a dark brown solution in THF | |

| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) | General knowledge |

Structural Information

| Descriptor | Value | Source(s) |

| IUPAC Name | magnesium;1-methoxybutane;chloride | [1] |

| SMILES | COCCC[CH2-].[Mg+2].[Cl-] | [1] |

| InChI | InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | [1] |

Synthesis and Handling

Synthesis of Magnesium, chloro(4-methoxybutyl)-

The synthesis of Magnesium, chloro(4-methoxybutyl)- follows the general procedure for preparing Grignard reagents. This involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.

Experimental Protocol: General Synthesis of a Grignard Reagent

Materials:

-

1-chloro-4-methoxybutane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Round-bottom flask with a reflux condenser and an addition funnel, all flame-dried.

Procedure:

-

Preparation: Place magnesium turnings in the flame-dried round-bottom flask under a positive pressure of inert gas.

-

Initiation: Add a small crystal of iodine to the flask. Gently heat the flask with a heat gun until iodine vapor is observed, which helps to activate the magnesium surface.

-

Solvent Addition: Add a small amount of anhydrous THF to cover the magnesium turnings.

-

Reagent Addition: Dissolve 1-chloro-4-methoxybutane in anhydrous THF in the addition funnel. Add a small portion of this solution to the magnesium suspension.

-

Reaction Initiation: The reaction is indicated by a gentle bubbling and a change in the color of the solution. If the reaction does not start, gentle warming may be necessary.

-

Reaction Maintenance: Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark brown solution is the Grignard reagent, Magnesium, chloro(4-methoxybutyl)-.

Diagram of Synthesis Workflow:

Handling and Storage

Magnesium, chloro(4-methoxybutyl)- is highly reactive and requires careful handling.

-

Moisture and Air Sensitivity: Grignard reagents react exothermically with protic solvents (e.g., water, alcohols) and with oxygen. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.

-

Storage: Store solutions of Magnesium, chloro(4-methoxybutyl)- in a tightly sealed container under an inert atmosphere, typically in a refrigerator or a cool, dry place.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling Grignard reagents.

Applications in Organic Synthesis

The primary application of Magnesium, chloro(4-methoxybutyl)- is as a Grignard reagent, a powerful tool for the formation of carbon-carbon bonds. The 4-methoxybutyl group acts as a nucleophilic carbanion, reacting with a wide range of electrophiles.

General Reaction Scheme:

The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This allows it to attack electrophilic centers.

Diagram of General Grignard Reaction Pathway:

Potential Applications in Drug Development:

The 4-methoxybutyl moiety can be introduced into a molecule using this Grignard reagent. This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxy group can serve as a handle for further functionalization or can influence the pharmacokinetic properties of the final compound. While specific examples of its use in the synthesis of marketed drugs are not readily found in public literature, its utility can be inferred from the general importance of Grignard reagents in medicinal chemistry for the construction of carbon skeletons.

Biological Activity and Signaling Pathways

Magnesium, chloro(4-methoxybutyl)- is a synthetic reagent and is not expected to have any direct biological activity or be involved in biological signaling pathways. Its high reactivity with water would lead to its immediate decomposition in a biological environment. The purpose of this compound is strictly as a building block in a controlled synthetic setting.

Safety Information

-

Hazards: Magnesium, chloro(4-methoxybutyl)- is a flammable liquid and reacts violently with water. It can cause skin burns and eye damage.

-

Fire Extinguishing: Do NOT use water. Use dry powder, sand, or a Class D fire extinguisher.

-

Spill Cleanup: In case of a spill, eliminate all ignition sources and cover the spill with dry sand or another inert absorbent material.

-

Disposal: Unused Grignard reagent should be quenched by slow addition to a stirred solution of a proton source, such as isopropanol, in an inert solvent like toluene, followed by an aqueous workup.

Conclusion

Magnesium, chloro(4-methoxybutyl)- is a valuable, albeit highly reactive, Grignard reagent for the introduction of a 4-methoxybutyl group in organic synthesis. While detailed experimental data for this specific compound is scarce, a thorough understanding of the general principles of Grignard chemistry allows for its effective and safe use in the laboratory. Its potential for constructing complex molecular architectures makes it a relevant tool for researchers in drug discovery and development. Careful adherence to anhydrous and inert reaction conditions is paramount for successful and safe application.

References

An In-depth Technical Guide to (4-methoxybutyl)magnesium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-methoxybutyl)magnesium chloride, a Grignard reagent with potential applications in organic synthesis. The document details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its synthesis. Furthermore, it explores the typical reactivity of Grignard reagents, offering insights into the potential synthetic applications of (4-methoxybutyl)magnesium chloride. Safety and handling precautions are also discussed. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages established knowledge of Grignard reagents to provide a thorough and practical resource.

Introduction

(4-methoxybutyl)magnesium chloride is an organomagnesium compound, classified as a Grignard reagent. These reagents are characterized by a carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making them potent nucleophiles and strong bases. This inherent reactivity allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. The presence of a methoxy group in the alkyl chain of (4-methoxybutyl)magnesium chloride offers a site for potential further functionalization or can influence the reagent's solubility and reactivity profile. This guide aims to provide a detailed technical resource on the structure, properties, and potential applications of this versatile reagent.

Structure and Properties

The chemical structure of (4-methoxybutyl)magnesium chloride is characterized by a butyl chain with a methoxy group at the 4-position, bonded to a magnesium chloride moiety.

Chemical Structure:

Caption: Chemical structure of (4-methoxybutyl)magnesium chloride.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClMgO | [1][2] |

| Molecular Weight | 146.90 g/mol | [1][2] |

| Appearance | Dark brown colored liquid (as a 2.0 M solution in THF) | [2] |

| CAS Number | 634590-61-7 | [1][2] |

| InChI | InChI=1S/C5H11O.ClH.Mg/c1-6-5-3-2-4-7;;/h4H2,2-3,5H2,1H3;1H;/q-1;;+2/p-1 | [1] |

| SMILES | COCCCC[Mg]Cl | [1] |

Experimental Protocols

Synthesis of (4-methoxybutyl)magnesium chloride

A specific, peer-reviewed experimental protocol for the synthesis of (4-methoxybutyl)magnesium chloride is not available in the surveyed literature. However, it can be prepared by the reaction of 1-chloro-4-methoxybutane with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), under anhydrous conditions. The following is a generalized procedure based on standard methods for Grignard reagent preparation.

Reaction Scheme:

Caption: Synthesis of (4-methoxybutyl)magnesium chloride.

Materials:

-

1-chloro-4-methoxybutane

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure a moisture-free environment.

-

Initiation of Reaction: Place magnesium turnings in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface. The flask is gently heated under a stream of inert gas.

-

Addition of Reactants: Add anhydrous THF to the flask to cover the magnesium. A small amount of 1-chloro-4-methoxybutane is added via the dropping funnel. The reaction is initiated, which is often indicated by a slight exotherm, bubbling, and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Maintaining the Reaction: Once the reaction has initiated, the remaining 1-chloro-4-methoxybutane, diluted with anhydrous THF, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion and Storage: After the addition is complete, the mixture is stirred and may be gently heated to ensure complete reaction. The resulting dark brown solution is the Grignard reagent, which should be used immediately or stored under an inert atmosphere.

Determination of Grignard Reagent Concentration

The concentration of the prepared Grignard reagent solution should be determined before use. A common method is titration.

Workflow for Titration:

Caption: Workflow for determining Grignard reagent concentration.

Reactivity and Applications

(4-methoxybutyl)magnesium chloride, as a Grignard reagent, is a strong nucleophile and a strong base. Its reactivity is centered around the nucleophilic attack of the carbanion on electrophilic centers.

Reactions with Carbonyl Compounds

Grignard reagents readily react with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

General Reaction Pathway:

Caption: General reaction of a Grignard reagent with a carbonyl compound.

Reactions with Esters and Acid Chlorides

With esters and acid chlorides, Grignard reagents typically add twice to yield tertiary alcohols, with a ketone as an intermediate.

Cross-Coupling Reactions

In the presence of a suitable catalyst (e.g., iron, palladium, or nickel complexes), Grignard reagents can participate in cross-coupling reactions with organic halides to form new carbon-carbon bonds. This allows for the formation of more complex molecular skeletons.

Safety and Handling

(4-methoxybutyl)magnesium chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

Safety Precautions:

-

Anhydrous Conditions: Grignard reagents react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Fire Hazard: The solvent, typically THF, is highly flammable. Work in a well-ventilated fume hood, and keep away from ignition sources.

-

Corrosive: Grignard reagents are corrosive and can cause severe skin and eye burns. Handle with care and have appropriate spill-cleanup materials readily available.

Handling and Storage Logical Flow:

Caption: Logical flow for safe handling and storage.

Conclusion

(4-methoxybutyl)magnesium chloride is a potentially valuable Grignard reagent for organic synthesis. While specific experimental data for this compound is limited in the public domain, its reactivity can be inferred from the well-established chemistry of Grignard reagents. This guide provides a foundational understanding of its structure, properties, and potential applications, along with essential safety and handling information. Further research into the specific reaction kinetics, selectivity, and applications of this reagent would be beneficial for the scientific community.

References

Synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane. This Grignard reagent is a valuable intermediate in organic synthesis, allowing for the introduction of the 4-methoxybutyl group in the development of novel chemical entities. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, a summary of key reaction parameters, and a discussion of critical process considerations.

Core Synthesis Parameters

The successful synthesis of 4-methoxybutylmagnesium chloride is contingent on careful control of reaction conditions to maximize yield and minimize side products. The following table summarizes the key quantitative data derived from a representative literature procedure.

| Parameter | Value/Condition | Source |

| Starting Material | 1-chloro-4-methoxybutane | [1] |

| Reagent | Magnesium turnings | [1] |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) and Toluene | [1] |

| Initiator | Bromoethane | [1] |

| Reaction Temperature | Initiation: 45-50°C; Addition: Reflux | [1] |

| Reaction Time | 3-5 hours for addition, followed by 60 minutes at reflux | [1] |

| Purity of Starting Material | 1-chloro-4-methoxybutane with <0.5% dimethylsulfite | [1] |

| Appearance of Product | Dark brown colored liquid | [2] |

| Molecular Formula | C5H11ClMgO | [2] |

| Molecular Weight | 146.90 g/mol | [2] |

| CAS Number | 634590-61-7 | [2] |

Experimental Protocol

The following protocol is adapted from a documented industrial synthesis and provides a robust method for the preparation of 4-methoxybutylmagnesium chloride.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

Materials:

-

1-chloro-4-methoxybutane (high purity, <0.5% dimethylsulfite)

-

Magnesium turnings

-

2-Methyltetrahydrofuran (anhydrous)

-

Toluene (anhydrous)

-

Bromoethane (initiator)

-

Suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel

Procedure:

-

Initiation: In a suitable reactor, suspend magnesium turnings (74.0 moles) in 2-methyltetrahydrofuran (7.2 L). Under a nitrogen atmosphere and with stirring, initiate the Grignard reaction by adding bromoethane (7.5 g) at a temperature of 45-50°C. The onset of the reaction is typically indicated by a gentle reflux or a noticeable exotherm.

-

Addition of Alkyl Halide: Prepare a solution of 1-chloro-4-methoxybutane (73.4 moles) in toluene (5.6 L). Once the Grignard reaction has been successfully initiated, add the 1-chloro-4-methoxybutane solution to the reaction mixture over 3-5 hours. The rate of addition should be controlled to maintain a steady reflux.

-

Completion of Reaction: After the addition is complete, heat the reaction mixture at reflux for an additional 60 minutes to ensure complete conversion.

-

Storage and Use: The resulting solution of 4-methoxybutylmagnesium chloride is typically used directly in subsequent synthetic steps. The concentration of the Grignard reagent can be determined by standard titration methods before use.

Critical Considerations and Side Reactions

The synthesis of Grignard reagents requires meticulous attention to detail to avoid common pitfalls that can lead to low yields or reaction failure.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water.[3] All glassware must be thoroughly dried, and anhydrous solvents are essential. The presence of moisture will quench the Grignard reagent, forming 1-methoxybutane.

-

Initiation: The formation of Grignard reagents often has an induction period.[4] The use of initiators like bromoethane, iodine, or 1,2-dibromoethane is crucial for activating the magnesium surface.[1]

-

Purity of Starting Material: The purity of the 1-chloro-4-methoxybutane is critical. Impurities such as dimethylsulfite can inhibit the formation of the Grignard reagent.[1]

-

Solvent System: Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran are necessary to stabilize the Grignard reagent through coordination.[4][5] The use of a co-solvent like toluene can be advantageous for industrial-scale processes.[1]

-

Side Reactions: A potential side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer (1,8-dimethoxyoctane). This can be minimized by slow addition of the alkyl halide to maintain a low concentration in the reaction mixture.

Characterization and Quantitative Analysis

-

Quantitative Analysis: The concentration of the prepared Grignard reagent should be determined prior to its use in subsequent reactions. This is typically achieved through titration with a standard solution of a protic acid (e.g., HCl) using an indicator such as phenolphthalein. Alternatively, methods involving titration against iodine or the use of a known amount of a ketone followed by gas chromatographic analysis of the unreacted ketone can be employed.

-

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: Due to the complexity of the Schlenk equilibrium and the paramagnetic nature of magnesium, obtaining high-resolution NMR spectra of Grignard reagents can be challenging.[6] However, ¹H NMR can be used to confirm the disappearance of the starting material, 1-chloro-4-methoxybutane. The characteristic signals of the methoxy group and the methylene protons in the starting material would be expected to shift upon formation of the Grignard reagent.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the C-Cl stretching vibration of the starting material.

-

Synthesis Workflow and Logic

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of 4-methoxybutylmagnesium chloride.

Caption: Signaling pathway of the Grignard reaction.

Caption: Experimental workflow for synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. novaphene.com [novaphene.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. leah4sci.com [leah4sci.com]

- 6. Direct nuclear magnetic resonance observation of Me2Mg and MeMgBr in a diethyl ether solution of methylmagnesium bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of (4-methoxybutyl)magnesium chloride: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characteristics and a practical synthetic protocol for (4-methoxybutyl)magnesium chloride. Given the limited availability of published experimental spectra for this specific Grignard reagent, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-methoxybutyl)magnesium chloride. These predictions are based on the analysis of its molecular structure and comparison with analogous organometallic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Mg-CH₂ -CH₂-CH₂-CH₂-OCH₃ | 0.5 - 1.0 | Triplet (t) | 2H |

| Mg-CH₂-CH₂ -CH₂-CH₂-OCH₃ | 1.6 - 1.8 | Multiplet (m) | 2H |

| Mg-CH₂-CH₂-CH₂ -CH₂-OCH₃ | 1.4 - 1.6 | Multiplet (m) | 2H |

| Mg-CH₂-CH₂-CH₂-CH₂ -OCH₃ | 3.3 - 3.5 | Triplet (t) | 2H |

| Mg-CH₂-CH₂-CH₂-CH₂-OCH₃ | 3.2 - 3.4 | Singlet (s) | 3H |

Note: The chemical shifts of protons on carbons close to the magnesium atom are significantly shielded (shifted to lower ppm values) due to the electropositive nature of magnesium.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Mg-CH₂ -CH₂-CH₂-CH₂-OCH₃ | 10 - 20 |

| Mg-CH₂-CH₂ -CH₂-CH₂-OCH₃ | 30 - 40 |

| Mg-CH₂-CH₂-CH₂ -CH₂-OCH₃ | 25 - 35 |

| Mg-CH₂-CH₂-CH₂-CH₂ -OCH₃ | 70 - 80 |

| Mg-CH₂-CH₂-CH₂-CH₂-OCH₃ | 55 - 65 |

Note: The carbon atom directly bonded to magnesium (C-Mg) is expected to be the most shielded in the alkyl chain.

Table 3: Predicted IR Absorption Data

| Bond | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 2960 | Strong |

| C-O stretch | 1070 - 1150 | Strong |

| C-Mg stretch | 400 - 600 | Medium to Weak |

Experimental Protocols

The following is a detailed protocol for the synthesis and spectroscopic analysis of (4-methoxybutyl)magnesium chloride, adapted from established procedures for the preparation of Grignard reagents.

Synthesis of (4-methoxybutyl)magnesium chloride

Materials:

-

Magnesium turnings

-

1-chloro-4-methoxybutane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Initiation: Magnesium turnings are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently heated under nitrogen until the purple iodine vapor is observed.

-

Reagent Addition: Anhydrous THF is added to the flask to cover the magnesium turnings. A solution of 1-chloro-4-methoxybutane in anhydrous THF is prepared and added to the dropping funnel.

-

Reaction: A small portion of the 1-chloro-4-methoxybutane solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and the appearance of a gray, cloudy solution. The remaining 1-chloro-4-methoxybutane solution is then added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting dark gray to brown solution is the Grignard reagent, (4-methoxybutyl)magnesium chloride in THF.

Spectroscopic Analysis

Sample Preparation: All samples for spectroscopic analysis must be prepared under an inert atmosphere to prevent quenching of the Grignard reagent by moisture or oxygen.

-

NMR Spectroscopy: An aliquot of the Grignard solution is transferred to a dry NMR tube under nitrogen. Anhydrous deuterated solvent (e.g., THF-d₈) is used.

-

IR Spectroscopy: A sample of the solution is analyzed using a liquid-cell FT-IR spectrometer. The cell must be thoroughly dried and purged with nitrogen before introducing the sample.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data for the characterization of (4-methoxybutyl)magnesium chloride.

Caption: Synthesis workflow for (4-methoxybutyl)magnesium chloride.

Formation of 4-Methoxybutylmagnesium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybutylmagnesium Chloride, a valuable Grignard reagent in organic synthesis. This document outlines the core principles of its formation, detailed experimental protocols, potential side reactions, and safety considerations, presenting a thorough resource for its effective preparation and use.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely utilized classes of reagents in synthetic organic chemistry. Their ability to form carbon-carbon bonds makes them indispensable tools for the construction of complex molecular architectures. 4-Methoxybutylmagnesium chloride, in particular, serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty chemicals. Its formation involves the reaction of 4-methoxybutyl chloride with magnesium metal in an ethereal solvent. The presence of the methoxy group introduces a potential for intramolecular interactions and side reactions that necessitate careful control of reaction conditions.

The Grignard Reaction: Core Principles

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond. This reaction transforms an electrophilic carbon in the alkyl halide into a nucleophilic one in the organomagnesium compound. The reaction is typically carried out in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[1][2][3]

The general mechanism involves the transfer of an electron from the magnesium metal to the alkyl halide, leading to the formation of a radical anion, which then fragments to form an alkyl radical and a halide ion. The alkyl radical subsequently reacts with the magnesium to form the Grignard reagent. The entire process is highly sensitive to moisture and protic solvents, which will rapidly protonate and decompose the Grignard reagent.[1][2]

Experimental Protocols

A patented industrial protocol outlines a robust method for the preparation of 4-methoxybutylmagnesium chloride.[4]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 4-Methoxybutyl chloride | C₅H₁₁ClO | 122.59 | Starting material. |

| Magnesium turnings | Mg | 24.31 | Ensure fresh, high-purity turnings. |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | Anhydrous grade. |

| Iodine (optional) | I₂ | 253.81 | For activation of magnesium. |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite), and a dropping funnel.

-

Inert atmosphere setup (e.g., nitrogen or argon gas line).

-

Heating mantle with a temperature controller.

Procedure

-

Preparation: The reaction apparatus must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation (Optional but Recommended): Place the magnesium turnings (1.8 kg) in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface. The disappearance of the purple iodine color indicates activation.

-

Initiation: Add a small portion of the 4-methoxybutyl chloride (a few milliliters) to the magnesium suspension in 2-methyltetrahydrofuran. The reaction is initiated by gentle warming. A color change and/or the evolution of gas are indicators of reaction initiation.

-

Addition: Once the reaction has started, add the remaining 4-methoxybutyl chloride (total of 9 kg) dropwise from the dropping funnel over a period of 3-5 hours. The rate of addition should be controlled to maintain a gentle reflux at a temperature of 47-49°C.[4]

-

Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a dark brown colored liquid.

-

Titration: The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid and then back-titrating the excess acid with a standard base.

Data Presentation

The following table summarizes the quantitative data from the industrial protocol for the formation of 4-methoxybutylmagnesium chloride.

| Parameter | Value | Reference |

| Starting Material | 4-Methoxybutyl chloride | [4] |

| Magnesium | 1.8 kg | [4] |

| 4-Methoxybutyl chloride | 9 kg | [4] |

| Solvent | 2-Methyltetrahydrofuran | [4] |

| Reaction Temperature | 47-49°C | [4] |

| Addition Time | 3-5 hours | [4] |

| Reported Yield | 92% | [4] |

Potential Side Reactions

Several side reactions can occur during the formation of Grignard reagents, potentially lowering the yield and purity of the desired product.

Wurtz Coupling

The most common side reaction is the Wurtz coupling, where the Grignard reagent formed reacts with the starting alkyl halide to form a dimer.

R-MgX + R-X → R-R + MgX₂

This reaction is more prevalent with less reactive alkyl halides and at higher temperatures. Slow addition of the alkyl halide and maintaining a moderate reaction temperature can help to minimize this side reaction.

Ether Cleavage

While ethers are generally used as solvents due to their ability to stabilize the Grignard reagent, under certain conditions, they can be cleaved by the Grignard reagent itself. This is particularly a concern with more reactive Grignard reagents and at elevated temperatures. The presence of the methoxy group in the substrate also raises the possibility of intramolecular or intermolecular ether cleavage, although this is less likely under the controlled conditions described.

Reaction with Impurities

Grignard reagents are highly reactive towards protic compounds. Any moisture present in the reagents or glassware will lead to the formation of the corresponding alkane, reducing the yield of the Grignard reagent.

R-MgX + H₂O → R-H + Mg(OH)X

Mandatory Visualizations

Signaling Pathway of Grignard Reagent Formation

Caption: Formation of 4-methoxybutylmagnesium chloride.

Experimental Workflow

Caption: Experimental workflow for Grignard synthesis.

Conclusion

The synthesis of 4-methoxybutylmagnesium chloride is a straightforward yet sensitive procedure that requires strict adherence to anhydrous conditions and careful temperature control to achieve high yields. The provided industrial protocol offers a reliable method for its preparation on a larger scale. Understanding the fundamental principles of Grignard reagent formation and the potential for side reactions is crucial for the successful synthesis and application of this important organometallic reagent in research and development.

References

An In-depth Technical Guide to the Discovery and History of Alkoxyalkyl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkoxyalkyl Grignard reagents, a unique class of organomagnesium compounds, have carved a niche in organic synthesis due to the intramolecular presence of an ether functionality. This guide provides a comprehensive overview of the discovery and historical development of these valuable reagents. It delves into the pioneering work of early 20th-century chemists, including the foundational contributions of Grignard and the subsequent explorations into functionalized organometallic compounds. This document details the evolution of synthetic methodologies, from early attempts to modern, high-yield protocols. Key experimental procedures are presented with quantitative data to offer practical insights for laboratory applications. Furthermore, the influence of the alkoxy group on the formation, stability, and reactivity of these reagents is discussed, supported by spectroscopic data and mechanistic diagrams.

Introduction: The Dawn of Grignard Reagents and the Quest for Functionality

The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 revolutionized the field of organic chemistry, earning him the Nobel Prize in Chemistry in 1912.[1][2] These reagents, bearing the general formula R-Mg-X, provided a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of complex organic molecules.[3][4] The initial Grignard reagents were primarily simple alkyl and aryl magnesium halides. However, the immense synthetic potential of these organometallics spurred chemists to explore the introduction of functional groups into the Grignard reagent itself.

The presence of heteroatoms, such as oxygen in an alkoxy group, within the carbon framework of a Grignard reagent presented both a challenge and an opportunity. The challenge lay in the potential for the reagent to react with itself or for the functional group to interfere with its formation. The opportunity, however, was the creation of a bifunctional reagent capable of participating in more complex and controlled synthetic transformations.

Early Explorations and the Emergence of Alkoxyalkyl Grignard Reagents

While a definitive "discovery" paper for alkoxyalkyl Grignard reagents as a distinct class is not readily identifiable in the early 20th-century literature, their development can be traced through the broader exploration of functionalized organomagnesium compounds. Early researchers in the field of organometallic chemistry, including contemporaries of Grignard, began to investigate the compatibility of various functional groups with the Grignard reaction.

One of the key figures in the broader study of organometallic chemistry in the United States was Frank C. Whitmore . While his most cited work with Grignard reagents focused on rearrangements and reductions, his extensive research on organometallic compounds contributed to a deeper understanding of their reactivity and the potential for incorporating functional groups.

The synthesis of the first alkoxyalkyl Grignard reagents likely emerged from systematic studies on the influence of substituents on the formation and reactivity of organomagnesium halides. The primary challenge in synthesizing these reagents is the potential for the ether oxygen to interact with the magnesium center, influencing the reagent's stability and reactivity.

Synthesis of Alkoxyalkyl Grignard Reagents: Methodologies and Key Parameters

The preparation of alkoxyalkyl Grignard reagents follows the general principle of Grignard reagent synthesis: the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6] However, the presence of the alkoxy group necessitates careful control of reaction conditions to achieve high yields and prevent side reactions.

General Synthetic Protocol

The synthesis involves the slow addition of an alkoxyalkyl halide to a suspension of magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[3] The reaction is typically initiated by the addition of a small amount of an activating agent, such as iodine or 1,2-dibromoethane.[7]

Logical Workflow for the Preparation of Alkoxyalkyl Grignard Reagents:

References

- 1. US3347912A - Novel grignard reagents - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. adichemistry.com [adichemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

Stability and Handling of Chloro(4-methoxybutyl)magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of chloro(4-methoxybutyl)magnesium, a crucial Grignard reagent in organic synthesis. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge for its safe and effective use.

Core Properties

Chloro(4-methoxybutyl)magnesium, with the chemical formula C₅H₁₁ClMgO, is an organomagnesium compound valued for its role in forming carbon-carbon bonds. It is commercially available, typically as a 2.0 M solution in tetrahydrofuran (THF).

| Property | Value |

| Chemical Formula | C₅H₁₁ClMgO |

| Molecular Weight | 146.90 g/mol |

| CAS Number | 634590-61-7 |

| Appearance | Typically a gray or brownish solution |

| Standard Concentration | 2.0 M in Tetrahydrofuran (THF) |

Stability Considerations

The stability of chloro(4-methoxybutyl)magnesium is paramount for its successful application in synthesis. Like all Grignard reagents, its stability is influenced by several factors, including temperature, exposure to air and moisture, and the solvent system.

Thermal Stability

Atmospheric and Protic Sensitivity

Chloro(4-methoxybutyl)magnesium is highly reactive with atmospheric oxygen and moisture. Exposure to even trace amounts of water will lead to rapid protonolysis, quenching the Grignard reagent to form 4-methoxybutane. Similarly, reaction with oxygen can lead to the formation of the corresponding magnesium alkoxide. Therefore, it is imperative to handle this reagent under an inert atmosphere, such as dry nitrogen or argon.

Solvent Effects and the Schlenk Equilibrium

The ether solvent, typically THF, plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium center. This solvation helps to maintain the reagent in a monomeric and reactive form. However, Grignard reagents in solution exist in equilibrium, as described by the Schlenk equilibrium.

Caption: The Schlenk equilibrium for a Grignard reagent.

This equilibrium between the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂) can be influenced by factors such as solvent, temperature, and concentration.

Safe Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to maintain the quality of chloro(4-methoxybutyl)magnesium and to ensure laboratory safety.

General Handling

-

Inert Atmosphere: All manipulations of chloro(4-methoxybutyl)magnesium solutions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.

-

Dry Glassware and Solvents: All glassware and solvents used must be scrupulously dried to prevent quenching of the reagent.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.

Storage

-

Temperature: Store containers of chloro(4-methoxybutyl)magnesium in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.

-

Container Integrity: Ensure that the container is tightly sealed to prevent exposure to air and moisture. Septum-sealed bottles are standard for this purpose.

-

Incompatible Materials: Avoid contact with water, alcohols, and other protic solvents.

Quenching and Disposal

Unused or waste chloro(4-methoxybutyl)magnesium must be quenched safely. A recommended procedure is the slow, dropwise addition of the Grignard solution to a stirred, cooled (ice bath) solution of a less reactive protic solvent, such as isopropanol, followed by a more polar solvent like ethanol, and finally water. The quenching process is highly exothermic and should be performed with extreme caution in a fume hood.

Experimental Protocols

Determination of Grignard Reagent Concentration (Titration)

The accurate concentration of the Grignard reagent solution should be determined periodically, as it can degrade over time. A common and reliable method is titration.

Protocol: Titration with Iodine and Lithium Chloride

-

Preparation of Titration Solution: In a flame-dried, nitrogen-flushed vial equipped with a magnetic stir bar, dissolve a known quantity of iodine (e.g., 100 mg) in a 0.5 M solution of lithium chloride in dry THF (e.g., 1.0 mL).

-

Titration Setup: Cool the iodine solution to 0°C in an ice bath.

-

Titration: Slowly add the chloro(4-methoxybutyl)magnesium solution dropwise from a syringe to the stirred iodine solution.

-

Endpoint: The endpoint is reached when the dark brown color of the iodine solution disappears, and the solution becomes colorless or light yellow.

-

Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1:1 stoichiometry).

Caption: Workflow for Grignard reagent titration.

Reaction Pathways

The primary utility of chloro(4-methoxybutyl)magnesium is its reaction as a nucleophile with various electrophiles to form new carbon-carbon bonds. A general representation of this reaction is the addition to a carbonyl compound.

Caption: General pathway of a Grignard reaction with a carbonyl compound.

Conclusion

Chloro(4-methoxybutyl)magnesium is a valuable but sensitive reagent that demands careful handling and storage to ensure its efficacy and for the safety of laboratory personnel. By adhering to the principles of working under inert conditions, maintaining low storage temperatures, and regularly verifying its concentration, researchers can confidently utilize this reagent in their synthetic endeavors. The protocols and information provided in this guide serve as a foundation for the safe and effective management of chloro(4-methoxybutyl)magnesium in a research and development setting.

An In-depth Technical Guide to Pentylmagnesium Chloride (C5H11ClMgO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C5H11ClMgO represents the isomers of pentylmagnesium chloride, a class of organometallic compounds known as Grignard reagents. These reagents are pivotal in organic synthesis, serving as potent nucleophiles for the formation of carbon-carbon bonds. Their high reactivity makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of pentylmagnesium chloride isomers, with a focus on their relevance to drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the effective utilization of these versatile reagents.

Chemical Identity and Physical Properties

The molecular formula C5H11ClMgO most commonly refers to n-pentylmagnesium chloride or its branched isomers, such as tert-pentylmagnesium chloride. These compounds are typically not isolated as pure substances but are prepared and used as solutions in ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O). The properties of the Grignard reagent are therefore often presented for these solutions.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of a commercially available solution of n-pentylmagnesium chloride.[1]

| Property | Value |

| Molecular Formula | C5H11ClMgO |

| Linear Formula | CH3(CH2)4MgCl |

| Molecular Weight | 130.90 g/mol |

| CAS Number | 6393-56-2 |

| Appearance | Solution, typically brown to dark grey |

| Typical Concentration | 1.0 - 2.0 M in THF |

| Density (of 2.0M soln) | 0.967 g/mL at 25 °C |

| Boiling Point (of soln) | 65 °C |

| Storage Temperature | 2-8°C |

| Solubility | Reacts with water |

Synthesis and Experimental Protocols

The synthesis of pentylmagnesium chloride is achieved through the reaction of the corresponding pentyl chloride isomer with magnesium metal in an anhydrous ether solvent under an inert atmosphere. The following protocols are adapted from established procedures for analogous Grignard reagents and provide a detailed methodology for laboratory-scale synthesis.

Experimental Protocol 1: Synthesis of n-Pentylmagnesium Chloride (Adapted from Bryce-Smith and Blues)[1]

Objective: To prepare a solution of n-pentylmagnesium chloride in an ethereal solvent.

Materials:

-

Magnesium turnings

-

1-chloropentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to the magnesium. The iodine acts as an initiator.

-

Add a small portion of the anhydrous ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-chloropentane (1.0 equivalent) in anhydrous ether.

-

Add a small amount of the 1-chloropentane solution to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-chloropentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

-

The resulting grey-to-brown solution is the n-pentylmagnesium chloride reagent.

Yield: Typical yields for this type of Grignard reaction are in the range of 70-80%.[1]

Experimental Protocol 2: Synthesis of tert-Pentylmagnesium Chloride (Adapted from Puntambeker and Zoellner)[3]

Objective: To prepare a solution of tert-pentylmagnesium chloride.

Materials:

-

Magnesium turnings or powder

-

tert-Pentyl chloride (2-chloro-2-methylbutane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Nitrogen gas supply

-

Three-necked round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel

Procedure:

-

Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.

-

Place magnesium (1.1 equivalents) in the reaction flask and cover with anhydrous ether.

-

Add a crystal of iodine and a small amount of tert-pentyl chloride to initiate the reaction.

-

Prepare a solution of tert-pentyl chloride (1.0 equivalent) in anhydrous ether in the dropping funnel.

-

Once initiated, add the tert-pentyl chloride solution slowly over several hours. The reaction is often less vigorous than with primary alkyl halides.

-

After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.

-

The resulting solution is tert-pentylmagnesium chloride.

Yield: Yields can vary but are generally in the range of 60-70% based on the starting alkyl halide.[2]

Experimental Protocol 3: Titration for Concentration Determination[4]

Objective: To accurately determine the molar concentration of the prepared pentylmagnesium chloride solution.

Materials:

-

Anhydrous toluene

-

sec-Butanol (standardized solution in xylene)

-

1,10-Phenanthroline

-

Dry glassware and syringes

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve a small amount of 1,10-phenanthroline in anhydrous toluene.

-

Add a precisely measured aliquot (e.g., 1.00 mL) of the pentylmagnesium chloride solution via syringe. The solution will turn a distinct color due to the formation of a complex.

-

Titrate this solution with the standardized sec-butanol solution until the color disappears.

-

The molarity of the Grignard reagent is calculated based on the volume of the titrant used.

Applications in Drug Development

Grignard reagents are fundamental in the construction of the carbon skeletons of many active pharmaceutical ingredients (APIs). They provide a reliable method for creating new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles.

For instance, tert-alkyl Grignard reagents like tert-butylmagnesium chloride (an analog of tert-pentylmagnesium chloride) are used in the synthesis of intermediates for antifungal drugs and chiral phosphorus compounds.[3]

Case Study: Synthesis of a Pheromone using Pentylmagnesium Bromide

A well-documented example that showcases the synthetic utility of a pentylmagnesium halide is the synthesis of the sex pheromone of the western hemlock looper.[4] While not a drug, this multi-step synthesis of a complex organic molecule is representative of the challenges faced in pharmaceutical synthesis.

In one key step, a tosylate intermediate is coupled with pentylmagnesium bromide (a close analog of the chloride) in the presence of a lithium tetrachlorocuprate(II) catalyst to form (S)-5-methylundec-1-ene with a reported yield of 83%.[4] This reaction demonstrates the effectiveness of pentyl Grignard reagents in forming C-C bonds with high efficiency.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate key workflows related to the synthesis and application of pentylmagnesium chloride.

Diagram 1: General Synthesis and QC Workflow

Diagram 2: Application in a Multi-step Synthesis

Spectroscopic Characterization

While publicly available, high-resolution NMR and IR spectra for pentylmagnesium chloride are scarce due to the reagent's reactive and air-sensitive nature, characterization is routinely performed using these techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic feature would be the significant upfield shift of the protons on the carbon atom bonded to magnesium (the α-carbon) due to the shielding effect of the electropositive metal. These protons would typically appear at negative delta values or very close to 0 ppm.

-

¹³C NMR: Similar to ¹H NMR, the α-carbon would be highly shielded and appear at a significantly upfield chemical shift compared to the corresponding carbon in the parent alkane.[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for in-line monitoring of the Grignard reaction.[6] The disappearance of the C-Cl stretching vibration from the starting pentyl chloride and the appearance of new bands associated with the C-Mg bond would indicate the progress of the reaction.

Conclusion

Pentylmagnesium chloride (C5H11ClMgO) is a powerful and versatile Grignard reagent with significant applications in organic synthesis, including the development of new pharmaceutical agents. Its ability to act as a potent carbon nucleophile allows for the efficient construction of complex molecular architectures. While its handling requires care due to its reactivity, the synthetic protocols outlined in this guide provide a robust framework for its preparation and use. The continued application of such reagents in multi-step syntheses, as illustrated in the provided workflows, underscores their enduring importance in modern drug discovery and development. Further research into the specific applications of pentylmagnesium chloride in API synthesis is warranted to fully exploit its synthetic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Magnesium, chloro(4-methoxybutyl)- in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Magnesium, chloro(4-methoxybutyl)-, a valuable Grignard reagent, in organic synthesis. The document details its preparation and application in forming carbon-carbon bonds through reactions with various electrophiles. While specific, optimized protocols for a wide range of electrophiles are not extensively documented in the literature, this guide provides a detailed, validated protocol for its reaction with nitriles and acyl chlorides, along with general methodologies for other common electrophilic partners.

Overview and Advantages

Magnesium, chloro(4-methoxybutyl)- offers the advantage of introducing a five-carbon chain terminating in a methoxy group. This ether functionality is generally stable under the basic conditions of Grignard reactions and can be carried through synthetic sequences, serving as a precursor for other functional groups or as a key structural element in the final target molecule. Its preparation from the corresponding 1-chloro-4-methoxybutane is straightforward.

Preparation of Magnesium, chloro(4-methoxybutyl)-

The Grignard reagent is typically prepared by reacting 1-chloro-4-methoxybutane with magnesium metal in an ethereal solvent.[1][2][3] The reaction requires anhydrous conditions to prevent the quenching of the highly reactive organometallic species.[4]

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride [1][2]

This protocol is adapted from a patented industrial process.

-

Materials:

-

Magnesium turnings (1.2-1.3 molar equivalents)

-

1-chloro-4-methoxybutane (1.1-1.2 molar equivalents)

-

Anhydrous solvent (e.g., 2-methyltetrahydrofuran or isopropyl ether)

-

Initiator (e.g., a small amount of iodine or methyl iodide)

-

-

Procedure:

-

In a dry, inert-atmosphere (e.g., nitrogen or argon) reactor, charge the magnesium turnings and the solvent.

-

Heat the mixture to distill off approximately 10% of the solvent to ensure azeotropic removal of any trace water.

-

Cool the mixture and add about 5% of the total 1-chloro-4-methoxybutane.

-

Add the initiator to start the reaction. Initiation is often indicated by a gentle reflux or a change in color.

-

Once the reaction has initiated, slowly add the remaining 1-chloro-4-methoxybutane at a rate that maintains a steady reflux, typically between 60-80 °C.

-

After the addition is complete, maintain the reaction at reflux for at least one hour to ensure complete conversion.

-

The resulting solution of 4-methoxybutylmagnesium chloride is then used in subsequent reactions.

-

Caption: Reaction pathway for Grignard reagent with an acyl chloride.

General Protocols for Other Electrophiles

The following are generalized protocols. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry for the use of 4-methoxybutylmagnesium chloride.

Reaction with Aldehydes and Ketones (to form secondary and tertiary alcohols, respectively)

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of the aldehyde or ketone in an anhydrous ethereal solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform a standard aqueous workup and extraction.

-

Purify the resulting alcohol by column chromatography or distillation.

Reaction with Esters (to form tertiary alcohols)

Note: Two equivalents of the Grignard reagent will add to the ester.

-

Slowly add the ester to the Grignard reagent solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The workup and purification are similar to the reaction with aldehydes and ketones.

Reaction with Epoxides (to form primary alcohols)

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add the epoxide (e.g., ethylene oxide) as a solution in an anhydrous solvent or as a condensed gas.

-

Allow the reaction to proceed at low temperature, then warm to room temperature.

-

Quench and work up as described for aldehydes and ketones.

Purification and Characterization

Purification of the products from these Grignard reactions is typically achieved by standard laboratory techniques.

-

Distillation: Effective for thermally stable, liquid products.

-

Crystallization: Suitable for solid products.

-

Column Chromatography: A versatile method for purifying a wide range of compounds.

Characterization of the final products should be performed using standard analytical methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Waste Disposal

-

Safety: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.

-

Waste Disposal: The aqueous waste from Grignard reactions will contain magnesium salts. A patented process suggests that these can be recovered by adjusting the pH of the wastewater with an alkali metal hydroxide to 4-5, followed by the addition of a carbonate to precipitate basic magnesium carbonate at a pH of 8-12. [5]This reduces the environmental impact and allows for the recovery of magnesium.

Disclaimer: The general protocols provided are for illustrative purposes. It is the responsibility of the researcher to conduct a thorough literature search and risk assessment before performing any new reaction. All experiments should be carried out by trained personnel in a suitable laboratory environment.

References

- 1. echemi.com [echemi.com]

- 2. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 3. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. chembk.com [chembk.com]

Application Notes and Protocols: (4-methoxybutyl)magnesium chloride as a Nucleophile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methoxybutyl)magnesium chloride is a Grignard reagent, an organomagnesium compound that serves as a potent nucleophile and strong base in organic synthesis. Its chemical structure is:

CH₃O(CH₂)₄MgCl

This reagent provides a 4-methoxybutyl carbanion equivalent, making it a valuable tool for the formation of carbon-carbon bonds. The presence of the methoxy group offers potential for further functional group transformations and introduces a polar ether linkage into the target molecule, which can be of interest in medicinal chemistry and materials science. This document provides an overview of its potential applications, along with generalized experimental protocols for its preparation and use in common nucleophilic addition reactions.

Applications in Organic Synthesis

As a Grignard reagent, (4-methoxybutyl)magnesium chloride is expected to participate in a variety of nucleophilic reactions. Its primary application lies in the addition to electrophilic carbonyl carbons of aldehydes, ketones, and esters to form alcohols.

-

Synthesis of Primary, Secondary, and Tertiary Alcohols: The reaction of (4-methoxybutyl)magnesium chloride with various carbonyl compounds provides a straightforward route to alcohols with an appended 4-methoxybutyl group.[1][2][3]

-

Carbon-Carbon Bond Formation: At its core, the utility of this reagent is the creation of a new carbon-carbon bond, allowing for the construction of more complex molecular skeletons from simpler precursors.

-

Introduction of a Methoxybutyl Moiety: This reagent is particularly useful for introducing the 4-methoxybutyl group into a molecule. This moiety can influence the lipophilicity and metabolic stability of a compound, which is a key consideration in drug design.

Experimental Protocols

Note: The following protocols are generalized procedures for Grignarßd reactions. Due to the limited specific literature data for (4-methoxybutyl)magnesium chloride, these should be considered as starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of (4-methoxybutyl)magnesium chloride

This protocol describes the in situ preparation of (4-methoxybutyl)magnesium chloride from 1-chloro-4-methoxybutane.

Materials:

-

Magnesium turnings

-

1-chloro-4-methoxybutane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas to ensure all moisture is removed.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-chloro-4-methoxybutane (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the 1-chloro-4-methoxybutane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and/or gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting dark brown to grey solution is the (4-methoxybutyl)magnesium chloride reagent, which can be used directly in the next step.[6][7]

Caption: Workflow for the preparation of (4-methoxybutyl)magnesium chloride.

Protocol 2: Reaction with an Aldehyde (General Procedure)

This protocol outlines the synthesis of a secondary alcohol via the nucleophilic addition of (4-methoxybutyl)magnesium chloride to an aldehyde.

Materials:

-

(4-methoxybutyl)magnesium chloride solution in THF (prepared as in Protocol 1)

-

Aldehyde

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions and work-up.

Procedure:

-

In a flame-dried, inert atmosphere flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the (4-methoxybutyl)magnesium chloride solution (1.1 equivalents) dropwise to the aldehyde solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with a Ketone (General Procedure)

This protocol describes the synthesis of a tertiary alcohol from a ketone.

Materials:

-

(4-methoxybutyl)magnesium chloride solution in THF

-

Ketone

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or ethyl acetate

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard laboratory glassware.

Procedure:

-

Follow the procedure outlined in Protocol 2, substituting the aldehyde with a ketone (1.0 equivalent). Reaction times may be longer for sterically hindered ketones.

Protocol 4: Reaction with an Ester (General Procedure)

This protocol details the synthesis of a tertiary alcohol from an ester, which involves a double addition of the Grignard reagent.[1][4][5]

Materials:

-

(4-methoxybutyl)magnesium chloride solution in THF

-

Ester

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or ethyl acetate

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard laboratory glassware.

Procedure:

-

In a flame-dried, inert atmosphere flask, dissolve the ester (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the (4-methoxybutyl)magnesium chloride solution (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform the aqueous work-up and purification as described in Protocol 2.

Data Presentation

The following tables provide illustrative, hypothetical data for the reactions of (4-methoxybutyl)magnesium chloride with representative electrophiles. Actual yields will vary depending on the specific substrate and reaction conditions.

Table 1: Illustrative Reaction of (4-methoxybutyl)magnesium chloride with Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 1-phenyl-5-methoxy-1-pentanol | 85 |

| 2 | Cyclohexanecarboxaldehyde | 1-cyclohexyl-5-methoxy-1-pentanol | 80 |

| 3 | Hexanal | 5-methoxy-1-pentyl hexyl carbinol | 75 |

Table 2: Illustrative Reaction of (4-methoxybutyl)magnesium chloride with Ketones

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetophenone | 2-phenyl-6-methoxy-2-hexanol | 90 |

| 2 | Cyclohexanone | 1-(4-methoxybutyl)cyclohexan-1-ol | 88 |

| 3 | 2-Pentanone | 2-methyl-6-methoxy-2-hexanol | 82 |

Table 3: Illustrative Reaction of (4-methoxybutyl)magnesium chloride with Esters

| Entry | Ester | Product | Yield (%) |

| 1 | Ethyl benzoate | 1,1-bis(4-methoxybutyl)-1-phenylmethanol | 78 |

| 2 | Methyl acetate | 2,6-dimethoxy-2-methyl-6-heptanol | 70 |

Logical Relationships and Workflows

Caption: General experimental workflow for the reaction and work-up.

Caption: Simplified mechanism of nucleophilic addition to aldehydes and ketones.

Conclusion

(4-methoxybutyl)magnesium chloride is a potentially useful Grignard reagent for the introduction of a 4-methoxybutyl group into organic molecules through the formation of new carbon-carbon bonds. While specific examples in the literature are limited, its reactivity can be predicted based on the well-established chemistry of Grignard reagents. The generalized protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound in their own applications, particularly in the fields of medicinal chemistry and materials science where the introduction of such a functionalized alkyl chain can be of significant interest. Further research into the specific substrate scope and reaction optimization for (4-methoxybutyl)magnesium chloride is warranted to fully elucidate its potential.

References

- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 6. How would you prepare Grignard reagent? [vedantu.com]

- 7. byjus.com [byjus.com]

Application Notes and Protocols for Cross-Coupling Reactions Using Chloro(4-methoxybutyl)magnesium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the utilization of chloro(4-methoxybutyl)magnesium in cross-coupling reactions. While specific literature examples for this particular Grignard reagent in named cross-coupling reactions are scarce, the following sections detail a generalized protocol based on well-established Kumada-type cross-coupling principles. The provided data and protocols are illustrative and intended to serve as a starting point for reaction design and optimization.

Introduction to Chloro(4-methoxybutyl)magnesium in Cross-Coupling

Chloro(4-methoxybutyl)magnesium is a Grignard reagent that offers the potential to introduce a methoxybutyl group onto various organic scaffolds. This functional group can be valuable in medicinal chemistry and materials science, potentially influencing physicochemical properties such as solubility, lipophilicity, and metabolic stability. Cross-coupling reactions, such as the Kumada, Negishi, Suzuki, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The use of chloro(4-methoxybutyl)magnesium in these reactions allows for the direct installation of the 4-methoxybutyl moiety.

This document focuses on a generalized Kumada-type cross-coupling reaction, which typically involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.

Generalized Reaction Scheme

A typical Kumada-type cross-coupling reaction using chloro(4-methoxybutyl)magnesium is depicted below. This reaction facilitates the formation of a new carbon-carbon bond between the butyl group of the Grignard reagent and the aryl or vinyl group of the halide.

Caption: Generalized scheme of a Kumada-type cross-coupling reaction.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data for the cross-coupling of chloro(4-methoxybutyl)magnesium with various aryl bromides using a palladium catalyst. This data is for illustrative purposes to guide reaction optimization.

| Entry | Aryl Bromide (R-Br) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | THF | 60 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | THF | 60 | 12 | 88 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (2) | Dioxane | 80 | 10 | 75 |

| 4 | 2-Bromopyridine | Ni(dppe)Cl₂ (5) | THF | 25 | 24 | 65 |

| 5 | 1-Bromonaphthalene | Pd(PPh₃)₄ (2) | Toluene | 100 | 8 | 92 |

Detailed Experimental Protocol: Generalized Kumada-Type Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with chloro(4-methoxybutyl)magnesium.

Materials:

-

Aryl bromide (1.0 equiv)

-

Chloro(4-methoxybutyl)magnesium solution (1.2 equiv, typically 0.5-2.0 M in THF)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2 mol%)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl bromide (1.0 equiv) and the palladium catalyst (2 mol%).

-

Add anhydrous THF via syringe to dissolve the solids.

-

-

Addition of Grignard Reagent:

-

While stirring the solution at room temperature, slowly add the chloro(4-methoxybutyl)magnesium solution (1.2 equiv) dropwise via syringe.

-

An exothermic reaction may be observed. The rate of addition should be controlled to maintain the desired reaction temperature.

-

-

Reaction Monitoring:

-

After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-